molecular formula C8H10BBrO3 B1519708 2-Bromo-6-ethoxyphenylboronic acid CAS No. 957035-13-1

2-Bromo-6-ethoxyphenylboronic acid

Cat. No.: B1519708
CAS No.: 957035-13-1
M. Wt: 244.88 g/mol
InChI Key: ASWKELCQKXPWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BBrO3. It is a versatile reagent used in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 2-bromo-6-ethoxyphenyl with a boronic acid derivative under suitable conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides to form biaryl compounds.

  • Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to form corresponding boronic esters.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

  • Bases: Such as potassium carbonate or sodium hydroxide.

  • Solvents: Organic solvents like toluene or water.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

  • Phenolic Derivatives: From oxidation reactions.

  • Boronic Esters: From reduction reactions.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as the stability of the organoboron reagent and the mildness of the reaction conditions .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This leads to the synthesis of new organic compounds, contributing to various applications in organic chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and tolerant to various functional groups . Additionally, the organoboron reagent used in the reaction should be relatively stable, readily prepared, and generally environmentally benign .

Scientific Research Applications

2-Bromo-6-ethoxyphenylboronic acid is widely used in scientific research due to its versatility:

  • Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

  • Biology: It is used in the development of bioconjugation techniques for labeling biomolecules.

  • Medicine: It plays a role in the synthesis of pharmaceuticals and drug discovery.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the bromo and ethoxy groups.

  • 2-Bromo-6-methoxyphenylboronic Acid: Similar but with a methoxy group instead of ethoxy.

Uniqueness: 2-Bromo-6-ethoxyphenylboronic acid is unique due to its specific substituents, which influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

(2-bromo-6-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWKELCQKXPWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656891
Record name (2-Bromo-6-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-13-1
Record name (2-Bromo-6-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-ethoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-ethoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-ethoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-ethoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-ethoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-ethoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.